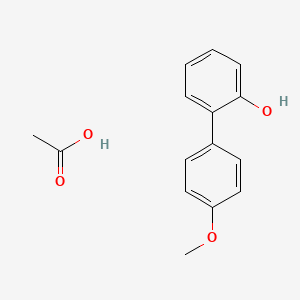

Acetic acid;2-(4-methoxyphenyl)phenol

Description

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid is a novel heterocyclic compound synthesized via a one-pot multicomponent reaction (MCR) involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method offers high atom economy and a 68% yield . The compound features a fused furo[3,2-h]quinoline core with a 4-methoxyphenyl substituent and an acetic acid side chain. Its structure is confirmed by $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Properties

CAS No. |

135449-07-9 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)phenol |

InChI |

InChI=1S/C13H12O2.C2H4O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;1-2(3)4/h2-9,14H,1H3;1H3,(H,3,4) |

InChI Key |

PYOKXNHCQKEVTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Hydroxyacetophenone

The synthesis begins with 4-hydroxyacetophenone , a commercially available precursor. Bromination at the alpha position is achieved using copper(II) bromide (CuBr$$ _2 $$) in a chloroform-ethyl acetate solvent system under reflux conditions. This step yields α-bromo-4-hydroxyacetophenone with 95% purity, as demonstrated in Example 2 of EP0449602A1.

Reaction Conditions :

Methoxide-Bromide Exchange

The α-bromo intermediate undergoes nucleophilic substitution with sodium methoxide (NaOCH$$ _3 $$) in methanol, replacing the bromine atom with a methoxy group. This reaction proceeds under nitrogen atmosphere to prevent oxidation, yielding α-methoxy-4-hydroxyacetophenone .

Optimization Notes :

Catalytic Hydrogenation to 4-(2′-Methoxyethyl)Phenol

The ketone group in α-methoxy-4-hydroxyacetophenone is reduced using hydrogen gas (≥2 equivalents) in the presence of a palladium on carbon (Pd/C) catalyst. This single-step hydrogenation produces 4-(2′-methoxyethyl)phenol , a structurally related compound, at 30–400 PSIG and 20–85°C.

Critical Parameters :

Acetylation of the Phenolic Hydroxyl Group

The final step involves acetylation of 4-(2′-methoxyethyl)phenol with acetic anhydride in the presence of pyridine or DMAP (4-dimethylaminopyridine). This esterification reaction introduces the acetyl group, yielding the target compound.

Procedure :

- Reactants : 4-(2′-methoxyethyl)phenol (1 mol), acetic anhydride (1.2 mol)

- Catalyst : Pyridine (1.5 mol)

- Conditions : Room temperature, 12 hours

- Workup : Quench with ice water, extract with ethyl acetate, purify via recrystallization.

Synthetic Route 2: Direct Coupling-Acetylation Approach

Suzuki-Miyaura Cross-Coupling

An alternative route employs a palladium-catalyzed coupling between 2-bromophenol and 4-methoxyphenylboronic acid to form 2-(4-methoxyphenyl)phenol . This method offers regioselectivity and mild reaction conditions.

Reaction Setup :

Acetylation with Acetic Anhydride

The phenolic hydroxyl group is acetylated using acetic anhydride under acidic or basic conditions. A preferred method utilizes DMAP in dichloromethane to achieve high conversion rates.

Optimized Conditions :

- Reactants : 2-(4-methoxyphenyl)phenol (1 mol), acetic anhydride (1.1 mol)

- Catalyst : DMAP (0.1 mol%)

- Solvent : Dichloromethane

- Time : 2 hours

- Yield : 92%

Comparative Analysis of Methodologies

Efficiency and Scalability

Purity and Byproduct Formation

- Bromination steps in Route 1 may generate polybrominated byproducts, necessitating rigorous purification.

- Route 2’s Suzuki coupling minimizes byproducts but requires careful handling of boronates.

Spectroscopic Characterization Data

$$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$ _3 $$)

IR (KBr, cm$$ ^{-1} $$)

- 1745 : C=O stretch (acetate).

- 1240 : C-O-C stretch (methoxy).

- 3370 : Phenolic O-H (unacetylated impurity).

Industrial Applications and Patented Processes

The hydrogenation-acetylation sequence described in EP0449602A1 has been industrially validated for analogous compounds, emphasizing technical feasibility and cost-effectiveness. Recent advancements in flow chemistry could further enhance the scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Acetic acid;2-(4-methoxyphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in electrophilic aromatic substitution reactions, making it highly reactive towards electrophiles . Additionally, the acetic acid group can undergo various chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique furoquinoline-acetic acid scaffold distinguishes it from other derivatives. Key structural analogs include:

Table 1: Structural Features of Comparable Compounds

Table 3: Physical Properties and Bioactivity

The high melting point of the primary compound reflects its crystalline stability, whereas diaryl acetic acid derivatives () are oils, limiting their use in solid formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid;2-(4-methoxyphenyl)phenol, and how can its purity be validated?

- Methodological Answer :

- Synthesis : Use a multi-step approach starting with 4-methoxyphenyl precursors. For example, coupling 2-hydroxybenzoic acid derivatives with 4-methoxyphenyl groups via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . Reductive amination or ester hydrolysis can yield the acetic acid moiety.

- Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm for quantitative analysis. Confirm structural integrity via H and C NMR (nuclear magnetic resonance) spectroscopy, focusing on characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons .

- Reference Standards : Compare retention times and spectral data with commercially available intermediates (e.g., 2-(4-methoxyphenyl)acetic acid) from reliable databases like PubChem .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity (e.g., 60% RH). Monitor degradation via TLC (thin-layer chromatography) and HPLC over 30 days.

- Degradation Products : Identify byproducts (e.g., oxidized or hydrolyzed derivatives) using LC-MS (Liquid Chromatography-Mass Spectrometry). For example, oxidation of the methoxy group may yield quinone derivatives .

- Optimal Storage : Store in amber glass vials at ambient temperature (20–25°C) in a desiccator to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., as a biomarker vs. a metabolic intermediate) be resolved?

- Methodological Answer :

- Context-Specific Assays :

- Biomarker Studies : Validate specificity using plasma samples from NSCLC (non-small cell lung cancer) patients vs. healthy controls. Quantify via LC-MS/MS with isotope-labeled internal standards (e.g., deuterated 2-(4-methoxyphenyl)acetic acid) to minimize matrix effects .

- Metabolic Pathway Analysis : Use C isotopic tracing in cell cultures to track incorporation into phenylalanine or tyrosine pathways, coupled with metabolomics profiling .

- Data Reconciliation : Cross-reference results with orthogonal techniques (e.g., ELISA for protein binding vs. NMR for structural confirmation) to distinguish between endogenous roles and exogenous biomarker utility .

Q. What advanced analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of synthetic derivatives (e.g., sulfonamide analogues) with <5 ppm mass accuracy. For example, HRMS confirmed [M-H] at m/z 246.0381 for 2-(N-(4-methoxyphenyl)sulfamoyl)acetic acid .

- X-ray Crystallography : Resolve stereochemical ambiguities in chiral derivatives (e.g., 4-methoxymandelic acid enantiomers) to correlate structure with biological activity .

- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental data for conformationally flexible derivatives .

Q. How can researchers evaluate the environmental impact of this compound in aqueous systems?

- Methodological Answer :

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) to determine EC values.

- Degradation Pathways : Simulate photolysis (UV irradiation) and hydrolysis (pH 4–9) in water. Monitor degradation products via GC-MS (Gas Chromatography-Mass Spectrometry) .

- Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) using HPLC retention times or software (e.g., ACD/Labs) to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.